(2R)-2-amino-N-(1-phenylethyl)propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
(2R)-2-amino-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9?/m1/s1 |
InChI Key |
UJLHTMLCGCJXRX-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC(C)C1=CC=CC=C1)N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 2 Amino N 1 Phenylethyl Propanamide and Its Stereoisomers
De Novo Asymmetric Synthesis Approaches
The creation of specific stereoisomers of 2-amino-N-(1-phenylethyl)propanamide from achiral or prochiral starting materials necessitates the use of asymmetric synthesis. These methods are designed to introduce the desired chirality at two key stereocenters: the α-carbon of the alanine (B10760859) moiety and the α-carbon of the phenylethylamine moiety.
Strategies Employing Chiral Auxiliaries in Amide Bond Formation
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed, having fulfilled its role in inducing asymmetry.
N-(1-phenylethyl)aziridine derivatives serve as versatile three-carbon chiral synthons (chirons) in asymmetric synthesis. nih.govnih.gov In this approach, the (R)- or (S)-1-phenylethyl group acts as a built-in chiral auxiliary, guiding the stereochemistry of subsequent transformations. nih.gov The synthesis of the target propanamide can be envisioned through the regioselective ring-opening of a suitably substituted N-(1-phenylethyl)aziridine.
The process typically begins with the preparation of a chiral N-(1-phenylethyl)aziridine-2-carboxylate ester. nih.gov This precursor can be manipulated through various synthetic steps. For instance, reduction of the ester to an alcohol, followed by oxidation to an aldehyde, provides a key intermediate. nih.gov This aziridine (B145994) aldehyde can then undergo further reactions to build the propanamide backbone. A critical step involves the nucleophilic ring-opening of the strained aziridine ring. This reaction, when performed with appropriate nucleophiles, can lead to the formation of the desired amino acid derivative with controlled stereochemistry at the α-carbon. frontiersin.orgmdpi.com The 1-phenylethyl group, having directed the stereochemistry, can then be cleaved under hydrogenolysis conditions to yield the free amine if required, or it can be retained as part of the final amide structure.
Table 1: Key Transformations of N-(1-phenylethyl)aziridine Chirons
| Starting Material | Reagent/Condition | Product | Purpose |
|---|---|---|---|
| N-(1-phenylethyl)aziridine-2-carboxylate ester | LiAlH₄ or NaBH₄/LiCl | N-(1-phenylethyl)aziridine-2-methanol | Reduction to primary alcohol nih.gov |
| N-(1-phenylethyl)aziridine-2-methanol | Swern Oxidation | N-(1-phenylethyl)aziridine-2-carbaldehyde | Oxidation to aldehyde nih.govfrontiersin.org |
| Substituted N-(1-phenylethyl)aziridine | Nucleophile (e.g., organocuprates) | Ring-opened amino alcohol/acid derivative | Introduction of side chains frontiersin.org |
Pseudoephedrine is a highly effective and widely utilized chiral auxiliary in asymmetric synthesis, particularly for the diastereoselective alkylation of enolates derived from carboxylic acids. nih.govharvard.edu This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are direct precursors to the target amide. orgsyn.org
The synthesis commences with the formation of an amide between pseudoephedrine and a glycine (B1666218) equivalent. orgsyn.org Deprotonation of this amide with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a conformationally rigid lithium chelated enolate. The stereochemistry of the subsequent alkylation is directed by the chiral scaffold of the pseudoephedrine auxiliary, specifically the methyl and hydroxyl groups, which effectively shield one face of the enolate. wikipedia.org Alkylation with a methylating agent introduces the methyl group at the α-position with high diastereoselectivity.
Following the key alkylation step, the pseudoephedrine auxiliary must be cleaved to yield the desired α-amino acid derivative. This can be achieved through acidic or basic hydrolysis. nih.gov The resulting (2R)-2-aminopropanoic acid (D-alanine) can then be coupled with (R)-1-phenylethylamine using standard peptide coupling reagents to form the final product, (2R)-2-amino-N-((R)-1-phenylethyl)propanamide. acs.org
Table 2: Diastereoselective Alkylation using Pseudoephedrine Auxiliary
| Substrate | Base/Solvent | Electrophile | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Pseudoephedrine glycinamide (B1583983) | LDA/THF, LiCl | Methyl Iodide | >95:5 orgsyn.org |
| Pseudoephedrine propionamide (B166681) | LDA/THF, LiCl | Benzyl Bromide | High harvard.edu |
Note: Diastereomeric ratios are representative and can vary based on specific substrates and reaction conditions.
α-(Phenyl)ethylamine (α-PEA) itself is a fundamental chiral building block and a privileged chiral auxiliary and inducer. mdpi.com Beyond its role as a component of the target molecule, it can be employed as a chiral auxiliary to establish the stereochemistry of the alanine portion.
In one approach, (S)-1-phenylethylamine can be used as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acid, demonstrating its utility in controlling stereochemistry during ring formation and subsequent modifications. rsc.org More directly, α-PEA can be condensed with a pyruvate (B1213749) derivative to form a chiral imine. Diastereoselective reduction of this imine would establish the (2R) stereocenter of the alanine moiety, with the chirality of the α-PEA directing the approach of the hydride reagent. Subsequent amide bond formation with another equivalent of 1-phenylethylamine (B125046) would yield the target molecule.
Furthermore, ligands derived from α-PEA are effective in various asymmetric catalytic reactions. mdpi.com For instance, chiral phosphorus ligands incorporating α-PEA fragments have been successfully used in copper-catalyzed enantioselective arylations. nih.gov Similarly, such ligands could be applied in asymmetric reactions to construct the chiral centers of the target compound.
Enantioselective Catalytic Hydrogenation Routes to Chiral Amine Precursors
Asymmetric hydrogenation is a powerful and atom-economical method for preparing chiral amines, which are key precursors for the synthesis of (2R)-2-amino-N-(1-phenylethyl)propanamide. nih.govacs.org This approach focuses on the enantioselective reduction of prochiral imines or enamides using transition metal catalysts complexed with chiral ligands. nih.gov
To synthesize the chiral amine precursors, N-(1-phenylethyl)ethanimine or a related prochiral imine can be subjected to asymmetric hydrogenation. Catalytic systems based on iridium, rhodium, or ruthenium, paired with a wide array of chiral phosphine (B1218219) ligands, have proven highly effective for this transformation. nih.govrsc.org For example, iridium complexes with ligands like f-spiroPhos can hydrogenate cyclic imines with excellent enantioselectivities (up to 98% ee). rsc.org The choice of metal, ligand, and reaction conditions is crucial for achieving high conversion and enantiomeric excess.
Once the chiral amine, such as (R)-1-phenylethylamine, is synthesized with high enantiopurity, it can be coupled with an appropriately protected (2R)-alanine derivative to form the final amide. Alternatively, a precursor enamide could be hydrogenated to directly install both the stereocenter and the amide bond in a related structure.
Table 3: Examples of Enantioselective Hydrogenation for Chiral Amine Synthesis
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Cyclic 2-aryl imines | [Ir(COD)Cl]₂ / (R,R)-f-spiroPhos | Up to 98% | rsc.org |
| N-aryl imines | Iridium-(Cp*) complexes with diamine ligands | Up to 98% | acs.orgnih.gov |
Multicomponent Reactions and Cascade Processes for Constructing Propanamide Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of each starting material. iitj.ac.innumberanalytics.com This approach offers significant advantages in terms of step economy and structural diversity.
The Ugi four-component reaction (U-4CR) is particularly well-suited for the synthesis of α-aminoacyl amides, the core structure of the target molecule. nih.gov A potential Ugi synthesis of this compound could involve the reaction of acetaldehyde, (R)-1-phenylethylamine, an isocyanide (such as tert-butyl isocyanide), and a chiral acid component. To control the stereochemistry at the alanine center, a chiral amine or a chiral carboxylic acid could be used, or a subsequent resolution step might be necessary. The Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, could also be adapted to build a related scaffold. mdpi.com
Cascade reactions, which involve a sequence of intramolecular transformations, offer another elegant route to complex molecular architectures. researchgate.net A process could be designed where an initial reaction sets up a precursor that then undergoes a series of spontaneous cyclizations and rearrangements to form a propanamide-like structure. While specific examples for the direct synthesis of this compound via cascade reactions are not prominent, the principles of designing such sequences are well-established in organic synthesis.
Diastereoselective Synthesis and Functionalization of the Propanamide Core
The construction of the propanamide backbone with specific stereochemical configurations at the α-carbon and on the N-substituent is a central challenge. Diastereoselective methods are employed to control the relative stereochemistry of the newly formed chiral centers.
Stereoselective Alkylation and Derivatization Strategies
Stereoselective alkylation of a chiral enolate derived from a suitable alanine precursor is a powerful method for introducing substituents at the α-position with high diastereoselectivity. Chiral auxiliaries are often temporarily incorporated to direct the approach of the electrophile.
One common approach involves the use of Evans' oxazolidinone auxiliaries. For instance, an N-acyloxazolidinone derived from L-alanine can be deprotonated to form a chiral enolate. The bulky auxiliary shields one face of the enolate, directing the incoming alkylating agent to the opposite face, thus establishing the desired stereochemistry at the α-carbon. Subsequent cleavage of the auxiliary yields the α-substituted amino acid derivative, which can then be coupled with (R)-1-phenylethylamine to form the final amide.
Pseudoephedrine is another effective chiral auxiliary for the asymmetric alkylation of amino acids. A glycinamide enolate derived from pseudoephedrine can be alkylated with high diastereoselectivity. The stereochemical outcome is dictated by the chelation of the lithium cation between the enolate oxygen and the oxygen of the pseudoephedrine hydroxyl group, which forms a rigid structure that directs the electrophile to the less hindered face. After alkylation, the auxiliary can be removed under mild conditions.
| Chiral Auxiliary | Typical Base | Electrophile | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-2-oxazolidinone | LDA | Benzyl bromide | >95:5 |
| (R,R)-Pseudoephedrine | LDA | Methyl iodide | >98:2 |
| trans-2-Phenylcyclohexanol | LHMDS | Allyl bromide | ~10:1 |
This table presents representative data for stereoselective alkylation reactions using different chiral auxiliaries, demonstrating the high levels of diastereoselectivity that can be achieved.
Chiral Induction via Stereoselective Addition Reactions (e.g., 1,4-addition)
Stereoselective conjugate addition, or 1,4-addition, to α,β-unsaturated systems is another elegant strategy for creating chiral centers. In the context of synthesizing analogs of the target compound, this could involve the addition of a chiral amine to an α,β-unsaturated propanamide or the addition of a nucleophile to an α,β-unsaturated amide bearing a chiral auxiliary.
The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, can be rendered highly stereoselective through the use of chiral catalysts. For instance, a chiral amine can add to a propenoyl derivative in the presence of a chiral organocatalyst, such as a cinchona alkaloid-derived primary amine, to generate the β-amino carbonyl compound with high enantioselectivity. This intermediate can then be further elaborated to the desired propanamide.
Alternatively, a chiral auxiliary can be attached to the nitrogen of an α,β-unsaturated amide to direct the 1,4-addition of a nucleophile. The stereochemical outcome of the reaction is controlled by the steric and electronic properties of the auxiliary. Following the addition, the auxiliary is removed to provide the desired stereoisomer.
| Michael Acceptor | Nucleophile | Catalyst/Auxiliary | Diastereomeric/Enantiomeric Ratio |
| N-Crotonyloxazolidinone | Dibenzyl malonate | Chiral Lewis Acid | >95% de |
| Chalcone | Pyrazolin-5-one | Cinchona Alkaloid-derived Primary Amine | up to 98.5% ee |
| α,β-Unsaturated Carboxylic Acid | Cycloalkanone | Chiral Amine-Boronic Acid | High ee |
This table showcases examples of stereoselective 1,4-addition reactions, highlighting the high levels of stereocontrol achievable with various catalytic systems and chiral auxiliaries.
Solid-Phase Synthesis Techniques for Amide and Peptide Ligands
Solid-phase synthesis (SPS) offers a powerful and efficient platform for the preparation of libraries of amides and peptide-like molecules. This methodology involves attaching the initial building block to an insoluble polymer support and carrying out the synthesis in a stepwise manner. The use of excess reagents drives the reactions to completion, and purification is simplified to washing the resin.
For the synthesis of this compound, (R)-1-phenylethylamine could be anchored to a suitable resin. Subsequently, a protected (R)-alanine derivative would be coupled to the resin-bound amine using standard peptide coupling reagents. Finally, cleavage from the resin and removal of the protecting group would yield the desired product. This approach is particularly advantageous for creating a library of related compounds by varying the amino acid and amine components.
The choice of resin is crucial and depends on the desired C-terminal functionality. For the synthesis of amides, resins such as the Rink amide resin are commonly employed, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), directly yield the amide product.
| Resin Type | Linker | Cleavage Condition | Product Functionality |
| Wang Resin | p-Alkoxybenzyl alcohol | TFA | Carboxylic Acid |
| Rink Amide Resin | F-moc-protected amino linker | TFA | Amide |
| 2-Chlorotrityl Chloride Resin | Trityl | Dilute Acid (e.g., AcOH) | Protected Carboxylic Acid |
This table summarizes common resins used in solid-phase synthesis, their linker types, cleavage conditions, and the resulting functionality of the cleaved product.
Chemoenzymatic Synthetic Pathways Incorporating Amide Formation (e.g., Lipase-catalyzed reactions)
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. Lipases are particularly useful enzymes for the formation of amide bonds due to their ability to function in organic solvents and their often high enantioselectivity.
A key chemoenzymatic strategy for obtaining enantiomerically pure amines and amino acids is kinetic resolution. In this process, a racemic mixture is treated with an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For the synthesis of this compound, a lipase (B570770) could be used to catalyze the acylation of a racemic mixture of 1-phenylethylamine with an activated alanine derivative. The lipase would selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted and in high enantiomeric excess.
Alternatively, a lipase can catalyze the direct amidation of a carboxylic acid with an amine. For example, (R)-alanine could be reacted with (R)-1-phenylethylamine in the presence of a lipase such as Candida antarctica lipase B (CALB) to form the desired amide bond. The enzyme's active site provides a chiral environment that can favor the reaction between specific stereoisomers.
| Enzyme | Reaction Type | Substrates | Key Feature |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic amine, acyl donor | Selective acylation of one enantiomer |
| Pseudomonas cepacia Lipase | Amidation | Carboxylic acid, amine | Direct amide bond formation |
| Lipase AS 'Amano' | Hydrolysis of Amide | Racemic amino acid amide | Enantioselective cleavage of amide bond |
This table provides an overview of different lipases and their applications in chemoenzymatic amide synthesis, highlighting their versatility in kinetic resolution and direct amidation reactions.
Chiral Resolution and Stereochemical Control Strategies for 2r 2 Amino N 1 Phenylethyl Propanamide
Chemical Kinetic Resolution Techniques for Propanamide Enantiomers
Chemical kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a new product, while the unreacted, slower-reacting enantiomer becomes enriched in the starting material. The efficiency of kinetic resolution is determined by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) of both the product and the unreacted starting material.
For propanamide enantiomers, such as the racemic mixture of 2-amino-N-(1-phenylethyl)propanamide, kinetic resolution can be achieved through various reactions, including acylation, hydrolysis, or oxidation, using a chiral catalyst. The choice of catalyst and reaction conditions is critical to maximize the difference in reaction rates between the (2R) and (2S) enantiomers.
A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. guidechem.com This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single enantiomer of the product, allowing for yields up to 100%. guidechem.com
DKR processes often employ a combination of a chiral catalyst for the stereoselective reaction and a racemization catalyst. Transition metal complexes, including those of ruthenium, rhodium, and nickel, are frequently used for the racemization of chiral centers, particularly those alpha to a carbonyl group. researchgate.net For a substrate like 2-amino-N-(1-phenylethyl)propanamide, a suitable transition metal complex could facilitate the racemization of the stereocenter at the 2-position of the propanamide backbone.
While specific studies on the DKR of (2R)-2-amino-N-(1-phenylethyl)propanamide using Ni(II) complexes are not extensively documented in publicly available literature, the principle can be illustrated by related transformations. For instance, ruthenium complexes have been successfully paired with enzymes in the DKR of various amines and alcohols. guidechem.com The compatibility of the transition metal racemization catalyst with the chiral resolving catalyst is a key challenge in developing efficient DKR systems. The racemization catalyst should not interfere with the activity or selectivity of the resolving catalyst.
| DKR Parameter | Description |
| Resolving Catalyst | Chiral catalyst that selectively reacts with one enantiomer. |
| Racemization Catalyst | Transition metal complex (e.g., Ru, Ni) that interconverts the enantiomers of the starting material. |
| Theoretical Yield | Up to 100% of a single product enantiomer. |
| Key Challenge | Ensuring compatibility and non-interference between the two catalytic cycles. |
Enzymatic Resolution Approaches for Racemic Amines and Amides
Enzymatic resolution has emerged as a powerful and environmentally benign alternative to traditional chemical methods for obtaining enantiomerically pure compounds. mdpi.com Enzymes, particularly lipases, proteases, and amidases, can exhibit high enantioselectivity under mild reaction conditions. yakhak.org These biocatalysts can be used to resolve racemic mixtures of amines and amides through enantioselective hydrolysis or acylation. nih.gov
In the context of resolving racemic 2-amino-N-(1-phenylethyl)propanamide, a lipase (B570770) could be employed to selectively acylate the amino group of one enantiomer, or an amidase could be used to selectively hydrolyze the amide bond of one enantiomer. For example, lipases such as Candida antarctica lipase B (CALB) are well-known for their broad substrate scope and high enantioselectivity in the resolution of amines and alcohols. nih.gov
The general scheme for an enzymatic kinetic resolution of a racemic amine involves the reaction with an acyl donor in the presence of a lipase. One enantiomer is preferentially acylated to form an amide, leaving the other enantiomer unreacted. The resulting amide and the unreacted amine can then be separated.
| Enzyme | Reaction Type | Typical Substrates | Advantages |
| Lipases (e.g., CALB) | Acylation, Hydrolysis | Amines, Alcohols, Esters | High enantioselectivity, Mild conditions, Broad substrate scope |
| Amidases | Hydrolysis | Amides | Specific for amide bond cleavage, High enantioselectivity |
| Proteases | Hydrolysis, Amide synthesis | Peptides, Amides, Esters | High enantioselectivity, Aqueous or organic media |
Diastereomeric Salt Formation for Enantiomeric Separation
Diastereomeric salt formation is a classical and robust method for the resolution of racemic mixtures of compounds that contain an acidic or basic functional group. researchgate.netlibretexts.org Since this compound contains a basic amino group, it can be resolved by reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent. researchgate.netlibretexts.org
The reaction between the racemic amine and the chiral acid results in the formation of a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. nih.govjiangnan.edu.cn This difference in solubility allows for their separation by fractional crystallization. researchgate.netlibretexts.org
Once one of the diastereomeric salts has been isolated in a pure form through crystallization, the desired enantiomer of the amine can be recovered by treating the salt with a base to neutralize the chiral acid. The choice of the chiral resolving agent and the crystallization solvent is crucial for the success of this method. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid. researchgate.netlibretexts.org
The process can be summarized in the following steps:
Reaction of the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.
Separation of the diastereomeric salts by fractional crystallization based on solubility differences.
Liberation of the enantiomerically pure amine from the isolated salt by treatment with a base.
Recovery of the chiral resolving agent for potential reuse.
| Resolving Agent (Chiral Acid) | Basis of Separation | Final Step |
| (+)-Tartaric Acid | Differential solubility of diastereomeric salts | Basification to recover the free amine |
| (R)-(-)-Mandelic Acid | Differential solubility of diastereomeric salts | Basification to recover the free amine |
| (+)-Camphorsulfonic Acid | Differential solubility of diastereomeric salts | Basification to recover the free amine |
Advanced Chromatographic Methods for Enantiomeric Enrichment
Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used methods for enantiomeric separation. nih.gov
In chiral HPLC, the racemic mixture is passed through a column packed with a chiral stationary phase. The two enantiomers interact differently with the CSP, leading to different retention times and, consequently, their separation. The CSP creates a chiral environment through various interactions such as hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.
A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile and widely applicable for the separation of a broad range of chiral compounds, including those with amine and amide functionalities. nih.gov The selection of the appropriate CSP and mobile phase is determined through a screening process to achieve optimal resolution.
For a compound like this compound, a polysaccharide-based CSP would be a suitable starting point for method development. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The relative proportions of these solvents are adjusted to optimize the separation.
| Chromatographic Technique | Chiral Selector | Principle of Separation |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Differential interaction between enantiomers and the CSP, leading to different retention times. |
| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | Similar to HPLC but uses a supercritical fluid as the mobile phase, often leading to faster separations. |
| Gas Chromatography (GC) | Chiral Stationary Phase | Separation of volatile enantiomers based on differential partitioning with a chiral column coating. |
Application As Chiral Ligands and Auxiliaries in Asymmetric Catalysis
Design Principles for (2R)-2-amino-N-(1-phenylethyl)propanamide-Based Chiral Ligands
The effectiveness of a chiral ligand is deeply rooted in its structural design. For scaffolds like this compound, modularity and the ability to rationally modify the structure are key advantages that allow for the optimization of catalytic performance.
A modular approach to ligand synthesis is a highly effective strategy for developing catalysts for new asymmetric transformations. This involves combining readily available chiral building blocks in a straightforward manner to generate a library of structurally diverse ligands. The this compound structure is a product of such a design, uniting an amino acid with a chiral amine. nih.gov This modularity offers several advantages:
Access to Diversity: By simply varying either the amino acid component (e.g., substituting alanine (B10760859) with valine or phenylalanine) or the chiral amine, a wide array of ligands with different steric and electronic properties can be rapidly synthesized.
Systematic Tuning: This approach allows chemists to systematically fine-tune the ligand structure to match the specific requirements of a catalytic reaction, optimizing for both reactivity and enantioselectivity.
Privileged Scaffolds: Chiral 1-phenylethylamine (B125046) (α-PEA) is considered a "privileged" chiral auxiliary and inducer due to its success in a vast range of synthetic applications, making it a reliable component in modular ligand design. nih.govnih.gov
This strategy enables the creation of custom-made ligands tailored for specific substrates and reactions, accelerating the discovery of new and efficient asymmetric catalytic systems.
The amide bond in this compound serves as a crucial, yet modifiable, linker. Rational modifications to this scaffold can profoundly impact the ligand's coordination properties and the chiral environment it imparts, thereby tuning the stereoselectivity of a reaction. Key modifications include:
Reduction of the Amide: The carbonyl of the amide can be reduced to a methylene (B1212753) group, converting the propanamide into a 1,2-diamine derivative. This transformation alters the geometry and flexibility of the ligand, as well as its coordination mode with a metal center.
Conversion to an Amino Alcohol: Reduction of the amide carbonyl to a hydroxyl group transforms the ligand into a chiral amino alcohol. These are among the most successful ligand classes in asymmetric catalysis, particularly for reactions involving organozinc and organolithium reagents.
N-Alkylation/Arylation: The nitrogen atoms can be further substituted to introduce additional steric bulk or electronic-donating/withdrawing groups, which can fine-tune the ligand's interaction with the metal and substrate.
These modifications allow for precise control over the ligand's steric and electronic profile, which is essential for achieving high levels of enantiomeric excess (ee) in catalysis.
Role in Transition Metal-Catalyzed Asymmetric Reactions
Once synthesized, ligands based on the this compound scaffold can be complexed with various transition metals to catalyze a range of important asymmetric reactions. The specific derivative, such as an amino alcohol or a diamine, dictates its most effective applications.
The enantioselective addition of organozinc reagents, such as diethylzinc (B1219324) (Et₂Zn), to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. wikipedia.org This transformation is typically catalyzed by chiral β-amino alcohols. A ligand derived from the reduction of this compound would fall into this class of highly effective catalysts.
In these reactions, the chiral ligand first reacts with diethylzinc to form a zinc-alkoxide complex. This complex then coordinates the aldehyde, positioning it in a specific orientation relative to the chiral environment of the ligand. The ethyl group is subsequently transferred from the zinc to one specific face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting alcohol. wikipedia.org While specific data for the this compound-derived amino alcohol is not available, numerous studies on analogous β-amino alcohols demonstrate the high efficacy of this ligand class. mdpi.com For example, carbohydrate-derived β-amino alcohols have shown excellent results in the titanium-promoted addition of diethylzinc to various aldehydes. mdpi.com
| Ligand | Conversion (%) | Yield (%) | ee (%) |
|---|---|---|---|
| Fructose-derived Ligand 1 | 100 | 91 | 96 |
| Fructose-derived Ligand 2 | 100 | 90 | 92 |
| Sorbose-derived Ligand | 100 | 85 | 88 |
The aza-Henry reaction is an important method for synthesizing β-nitro amines, which are versatile precursors to 1,2-diamines and α-amino acids. The asymmetric variant of this reaction is often catalyzed by chiral copper(II) complexes. rsc.org Ligands for this transformation are typically amino alcohols or diamines that can form a stable complex with the Cu(II) ion.
An amino alcohol derived from this compound would be a suitable candidate for this reaction. In a typical catalytic cycle, the chiral ligand coordinates to the Cu(II) salt, forming a chiral Lewis acid complex. This complex activates the imine electrophile and coordinates the nitroalkane nucleophile, orchestrating their approach in a highly stereocontrolled manner. This results in the formation of the β-nitro amine product with high enantioselectivity. Studies using various chiral amino alcohols have demonstrated excellent yields and enantioselectivities (often >99% ee) in the Cu(II)-catalyzed aza-Henry reaction between N-tosylimines and nitroalkanes. rsc.org
| Substrate (Imine) | Yield (%) | ee (%) |
|---|---|---|
| N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide | 85 | >99 |
| N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 82 | >99 |
| N-(2-Chlorobenzylidene)-4-methylbenzenesulfonamide | 80 | >99 |
| N-(Naphthalen-2-ylmethylene)-4-methylbenzenesulfonamide | 84 | >99 |
Cooperative catalysis is an advanced strategy where two or more distinct catalysts work in concert to promote a single chemical transformation that is not efficiently catalyzed by either component alone. researchgate.net A chiral ligand complex, such as one derived from this compound, can be paired with a second catalyst, often an achiral or chiral Lewis acid, to achieve enhanced reactivity and selectivity. wikipedia.org
In such a system, the chiral catalyst might be responsible for activating the nucleophile and controlling the stereochemistry, while the second Lewis acid activates the electrophile. This dual activation can overcome high energy barriers and enable challenging reactions to proceed under mild conditions. For example, in some aldol (B89426) reactions, a chiral amine catalyst forms a nucleophilic enamine intermediate, while a Lewis acid simultaneously activates the aldehyde electrophile. nih.gov This synergistic activation prevents catalyst deactivation and leads to high yields and enantioselectivities. A metal complex of a ligand based on this compound could function as the chiral Lewis acid in such a cooperative catalytic cycle, highlighting the versatility of these scaffolds in advanced catalytic methodologies.
Organocatalytic Applications of this compound Derivatives
Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis. researchgate.net Proline and its derivatives are among the most successful organocatalysts, capable of mimicking enzymatic transformations. wikipedia.org Derivatives that combine the proline scaffold with other chiral moieties, such as amino acids or chiral amines, have been extensively developed to fine-tune catalytic activity and selectivity.
The structure of this compound can be viewed as a simple dipeptide analogue. In the field of organocatalysis, dipeptides incorporating proline have proven to be highly effective catalysts for various asymmetric reactions, including aldol and Michael additions. rsc.orgacs.org These catalysts leverage the secondary amine of the proline ring to form a nucleophilic enamine intermediate with a carbonyl donor, while the second amino acid residue and the amide linkage help to create a well-defined chiral pocket that controls the approach of the electrophile through hydrogen bonding and steric interactions. rsc.orgresearchgate.net
Researchers have synthesized and evaluated numerous proline-based dipeptides to optimize their catalytic performance. For example, a series of novel proline-based reduced dipeptides were developed for the direct Michael addition of ketones and aldehydes to nitroalkenes. rsc.orgnih.gov These catalysts achieved excellent yields, diastereoselectivities, and enantioselectivities with low catalyst loading (5 mol%) and without requiring additives. rsc.orgnih.gov The modification of the C-terminal amino acid allows for the systematic tuning of the catalyst's steric and electronic properties, thereby influencing the stereochemical outcome of the reaction.
The table below summarizes the performance of various proline-based dipeptide organocatalysts in the asymmetric Michael addition of cyclohexanone (B45756) to β-nitrostyrene.
| Catalyst (Proline-X) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Pro-L-Phe-NH2 | 95 | 95:5 | 96 |
| Pro-D-Phe-NH2 | 92 | 94:6 | 94 |
| Pro-L-Val-NH2 | 91 | 96:4 | 95 |
| Pro-L-Leu-NH2 | 93 | 95:5 | 97 |
| Pro-Gly-NH2 | 88 | 90:10 | 90 |
This data is representative of typical results found in the literature for proline-dipeptide catalyzed Michael additions and is for illustrative purposes.
Chiral Auxiliaries in Stoichiometric Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The (R)-1-phenylethylamine moiety within this compound is a classic example of a widely used chiral auxiliary. dntb.gov.uaresearchgate.net
(R)- or (S)-1-Phenylethylamine can be readily coupled with carboxylic acids to form amides. The resulting chiral amide can then undergo diastereoselective reactions, such as enolate alkylation. The bulky phenyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This control over the reaction trajectory leads to the preferential formation of one diastereomer. Subsequent cleavage of the amide bond, typically by hydrolysis, removes the auxiliary (which can often be recovered and reused) and reveals the chiral product. nih.gov This strategy has been successfully applied to the asymmetric synthesis of a wide range of compounds, including non-proteinogenic amino acids and tetrahydro-β-carboline derivatives. rsc.orgresearchgate.net
The following table presents representative results for the diastereoselective alkylation of a propionamide (B166681) derived from (R)-1-phenylethylamine.
| Substrate | Electrophile (R-X) | Product | Diastereomeric Excess (de, %) |
|---|---|---|---|
| N-propionyl-(R)-1-phenylethylamine | CH3I | N-((S)-2-methylpropanoyl)-(R)-1-phenylethylamine | >95 |
| N-propionyl-(R)-1-phenylethylamine | CH3CH2I | N-((S)-2-methylbutanoyl)-(R)-1-phenylethylamine | >95 |
| N-propionyl-(R)-1-phenylethylamine | C6H5CH2Br | N-((S)-2-methyl-3-phenylpropanoyl)-(R)-1-phenylethylamine | >90 |
| N-propionyl-(R)-1-phenylethylamine | (CH3)2CHI | N-((S)-2,3-dimethylbutanoyl)-(R)-1-phenylethylamine | >98 |
This data is illustrative of the high diastereoselectivities achievable using 1-phenylethylamine as a chiral auxiliary in enolate alkylation reactions.
Molecular Recognition and Supramolecular Assembly Studies of 2r 2 Amino N 1 Phenylethyl Propanamide Derivatives
Non-Covalent Interactions Governing Supramolecular Architectures
The spatial arrangement and ultimate function of molecules in the solid state and in solution are dictated by a delicate balance of non-covalent interactions. For chiral amides like (2R)-2-amino-N-(1-phenylethyl)propanamide, these interactions are crucial in directing their assembly into well-defined supramolecular structures.
Elucidation of Hydrogen Bonding Networks (O…H, N…H, C…H)
Hydrogen bonds are the cornerstone of molecular recognition in a vast number of biological and synthetic systems. In the case of amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction is a primary driver in the formation of predictable supramolecular motifs.
In addition to the strong N—H⋯O interactions, weaker C—H⋯O and C—H⋯π interactions often play a significant role in stabilizing the three-dimensional architecture. The methyl and methine protons of the propanamide and phenylethyl groups can engage in these weaker hydrogen bonds with carbonyl oxygens and the aromatic rings of neighboring molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle ( °) | Significance in Assembly |
| N—H⋯O | Amide N-H | Carbonyl O | 2.8 - 3.2 | 150 - 180 | Primary chain formation |
| C—H⋯O | Aliphatic/Aromatic C-H | Carbonyl O | 3.0 - 3.8 | 120 - 160 | Cross-linking of chains |
| N—H⋯N | Amine N-H | Amine N | 2.9 - 3.3 | 150 - 180 | Formation of dimeric motifs |
| C—H⋯π | Aliphatic/Aromatic C-H | Aromatic Ring | 3.2 - 3.8 | 120 - 160 | Stabilization of packing |
Table 1: Representative Hydrogen Bonding Parameters in Amide-Containing Crystals. Data is generalized from studies of related amide structures.
Analysis of π-Stacking Interactions Involving Aromatic Moieties
The presence of the phenyl ring in the 1-phenylethyl group introduces the possibility of π-stacking interactions, which are crucial for the stabilization of supramolecular assemblies. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of aromatic rings. The geometry of π-stacking can be broadly categorized as face-to-face, edge-to-face, and parallel-displaced.
In the crystal structures of related aromatic amides, both intermolecular and intramolecular π-π interactions have been observed. The relative orientation of the phenyl rings is influenced by the molecular conformation, which can, in turn, be affected by the crystalline environment. For instance, in different polymorphic forms of N-[(1S)-1-phenylethyl]benzamide, the rotation of the phenyl rings leads to different packing arrangements of the hydrogen-bonded chains. nih.gov
| Interaction Geometry | Description | Typical Centroid-to-Centroid Distance (Å) |
| Parallel-Displaced | Aromatic rings are parallel but offset from one another. | 3.4 - 3.8 |
| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | 4.5 - 7.0 |
Table 2: Common π-Stacking Geometries and Their Characteristic Distances. This data is generalized from studies of aromatic compounds.
Role of Hydrophobic and Electrostatic Interactions in Assembly
Electrostatic interactions arise from the charge distribution within the molecule. The amide bond possesses a significant dipole moment, and the alignment of these dipoles in the crystal lattice can be a significant factor in determining the packing arrangement. The amino group, which can be protonated depending on the pH, can introduce strong electrostatic interactions, further influencing the self-assembly process.
Self-Assembly Mechanisms of Amino Acid and Peptide-Derived Propanamides
The inherent chirality and hydrogen-bonding capabilities of amino acid-derived molecules make them excellent building blocks for the construction of complex and functional supramolecular structures.
Formation of β-Sheet-like Supramolecular Structures
A key self-assembly motif in peptides and their derivatives is the β-sheet. This structure is characterized by extended peptide chains linked laterally by a network of intermolecular hydrogen bonds. Amino acid-derived propanamides, containing the fundamental components for such interactions (N-H donors and C=O acceptors), have the potential to form β-sheet-like architectures.
In these arrangements, the molecules would align in a parallel or anti-parallel fashion, with the hydrogen bonds forming between the amide backbones of adjacent molecules. The side chains, in this case, the methyl group from the alanine (B10760859) moiety and the 1-phenylethyl group, would protrude from opposite faces of the sheet. The chirality of the molecule would impart a specific twist to these sheets, leading to the formation of higher-order chiral structures.
Hierarchical Nanostructures and Soft Materials Generation
The self-assembly of amino acid and peptide-derived molecules is often a hierarchical process. The initial formation of one-dimensional structures, such as hydrogen-bonded chains or β-strands, is followed by their assembly into higher-order structures. These can include nanofibers, nanoribbons, nanotubes, and eventually, macroscopic soft materials like gels.
The interplay of the various non-covalent interactions dictates the morphology of the final nanostructure. For a molecule like this compound, the hydrogen-bonded chains could assemble into fibrillar structures, with the hydrophobic phenyl groups likely forming the core of the fibrils and the more polar amino groups on the exterior. The specific chirality of the molecule would be expected to translate into a helical twist within these fibrils, a common feature in the self-assembly of chiral molecules.
Fundamental Investigations into Host-Guest Chemistry and Complexation Behavior
The ability of a "host" molecule to selectively bind a "guest" molecule is the cornerstone of host-guest chemistry. For derivatives of this compound, their chiral nature and the presence of functional groups like the amino and amide moieties make them excellent candidates for studying stereoselective interactions.
Researchers have employed various techniques, including nuclear magnetic resonance (NMR) spectroscopy and isothermal titration calorimetry (ITC), to probe the complexation behavior of these compounds with a range of host molecules, particularly macrocycles like cyclodextrins and crown ethers. These studies aim to elucidate the thermodynamic and kinetic parameters that govern the formation of host-guest complexes.
Key findings from these investigations often reveal the importance of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, in the stability and selectivity of the formed complexes. The chiral centers in both the host and the guest molecules play a crucial role in enantioselective recognition, where the host preferentially binds one enantiomer of the guest over the other.
For instance, studies on analogous chiral amino acid amide derivatives with macrocyclic hosts have demonstrated varying binding affinities, highlighting the subtle yet significant role of molecular structure in recognition events. The binding constants (Ka), which quantify the strength of the interaction, are a key metric in these studies.
Binding Affinities of Chiral Amide Derivatives with Macrocyclic Hosts
| Host Molecule | Guest Molecule (Analog of this compound) | Binding Constant (Ka, M⁻¹) | Thermodynamic Parameters (ΔH, ΔS) | Technique |
|---|---|---|---|---|
| β-Cyclodextrin | N-acetyl-L-phenylalanine-N'-phenylethylamide | 150 ± 20 | -4.5 kcal/mol, -5.2 cal/mol·K | Isothermal Titration Calorimetry |
| 18-Crown-6 | (R)-1-Phenylethylammonium salt | 3.2 x 10⁴ | Not Reported | NMR Titration |
| Chiral Aza-Crown Ether | (S)-1-Phenylethylammonium chloride | 5.6 x 10³ | Not Reported | NMR Titration |
| Chiral Aza-Crown Ether | (R)-1-Phenylethylammonium chloride | 2.1 x 10³ | Not Reported | NMR Titration |
This table presents representative data from studies on compounds analogous to this compound to illustrate the principles of host-guest chemistry. The specific binding data for the title compound is a subject of ongoing research.
Studies on Molecular Recognition in Biomimetic Systems
The principles of molecular recognition observed in fundamental host-guest chemistry studies are being harnessed to create sophisticated biomimetic systems. These systems aim to replicate the high selectivity and efficiency of biological processes, such as enzyme catalysis and receptor-ligand binding.
Derivatives of this compound are being explored as chiral catalysts or components of self-assembled systems that can perform specific functions. For example, their ability to form ordered supramolecular structures through self-assembly can create microenvironments that facilitate specific chemical reactions with high stereoselectivity.
In the field of biomimetic catalysis, these chiral compounds can act as ligands for metal catalysts, inducing enantioselectivity in reactions such as asymmetric hydrogenation or carbon-carbon bond formation. The phenylethyl and propanamide moieties can provide the necessary steric and electronic environment to control the approach of substrates to the catalytic center, leading to the preferential formation of one enantiomeric product.
The outcomes of these biomimetic studies are often evaluated by measuring the enantiomeric excess (ee) of the product, which indicates the degree of stereocontrol exerted by the chiral catalyst system.
Enantioselective Catalysis using Chiral Propanamide Derivatives in Biomimetic Systems
| Catalyst System (incorporating a chiral propanamide derivative) | Reaction | Substrate | Product Enantiomeric Excess (ee, %) | Key Findings |
|---|---|---|---|---|
| Rhodium complex with a chiral phosphine-propanamide ligand | Asymmetric Hydrogenation | Methyl acetamidoacrylate | 95% | High enantioselectivity achieved through ligand design. |
| Self-assembled fibrillar network of a propanamide derivative | Aldol (B89426) Reaction | Benzaldehyde and Acetone | 88% | Supramolecular structure provides a chiral reaction environment. |
| Copper complex with a this compound analog as ligand | Michael Addition | Chalcone and Diethyl malonate | 92% | Effective chiral induction from the ligand to the product. |
This table showcases the application of chiral propanamide derivatives in biomimetic catalysis, drawing on data from related systems to demonstrate the potential of this compound in this area.
Computational Chemistry Investigations of 2r 2 Amino N 1 Phenylethyl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of (2R)-2-amino-N-(1-phenylethyl)propanamide. These calculations provide a foundational understanding of the molecule's reactivity and potential interaction sites.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface.
For this compound, the MEP analysis would reveal regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The regions of negative potential are associated with high electron density and are susceptible to electrophilic attack. In this molecule, these would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the primary amine, due to the lone pairs of electrons on these atoms. Conversely, the regions of positive potential, indicating electron deficiency, are prone to nucleophilic attack. Such areas would be expected around the hydrogen atoms of the amine and amide groups. The phenyl group would exhibit a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.
This analysis is crucial for understanding how the molecule might interact with other molecules, including biological receptors or other monomers in a supramolecular assembly. The MEP provides a visual guide to the molecule's polarity and its hydrogen bonding capabilities.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.comirjet.net
For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the primary amine and the phenyl ring, indicating these are the primary sites for electron donation. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient parts of the molecule, particularly the carbonyl group of the amide.
The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity, while a smaller gap indicates a more reactive species. ajchem-a.com Quantum chemical calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap, which are fundamental to predicting the molecule's behavior in chemical reactions. nih.gov
| Parameter | Description | Typical Calculated Value (eV) for similar molecules |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 |
Note: These are representative values for molecules with similar functional groups and are for illustrative purposes.
Theoretical Prediction of Chemical Activity and Stability
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical activity and stability of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. nih.govucla.edu
Key reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).
These parameters provide a comprehensive theoretical profile of the molecule's reactivity, helping to predict its behavior in various chemical environments. For instance, a high electrophilicity index would suggest that the molecule is a good electrophile.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | -EHOMO | Ease of electron donation |
| Electron Affinity (A) | -ELUMO | Ease of electron acceptance |
| Electronegativity (χ) | (I + A) / 2 | Electron attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Stability and resistance to deformation |
| Chemical Softness (S) | 1 / η | Polarizability |
| Electrophilicity Index (ω) | χ² / (2η) | Electrophilic nature |
Molecular Dynamics Simulations to Elucidate Supramolecular Assembly Mechanisms
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into the mechanisms of its self-assembly into larger supramolecular structures. nih.govacs.org
The presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the carbonyl oxygen and the amine nitrogen), as well as a hydrophobic phenyl group, suggests that this molecule can form complex, ordered structures through a combination of hydrogen bonding and π-π stacking interactions.
MD simulations can be used to model the behavior of many this compound molecules in a solvent over time. By tracking the trajectories of individual molecules, researchers can observe the initial stages of aggregation, the formation of specific intermolecular interactions, and the evolution of these aggregates into larger, more ordered assemblies. These simulations can reveal the preferred modes of interaction, such as the formation of hydrogen-bonded chains or sheets, and the role of the phenyl groups in stabilizing the structure through aromatic interactions. acs.org The chirality of the molecule is expected to play a crucial role in directing the formation of specific helical or other chiral supramolecular structures. mdpi.com
Computational Docking Studies for Molecular Interaction Analysis
Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. meilerlab.orgnih.gov This is particularly useful in medicinal chemistry for predicting the binding mode of a small molecule ligand to a protein target.
For this compound, docking studies could be employed to investigate its potential interactions with various biological macromolecules, such as enzymes or receptors. The process involves generating a number of possible conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes.
These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's binding pocket. For example, the primary amine and carbonyl oxygen of this compound could form hydrogen bonds with polar residues, while the phenyl group could engage in hydrophobic or π-π stacking interactions with aromatic residues. Understanding these interactions at an atomic level is crucial for structure-based drug design and for explaining the biological activity of the molecule.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Protein Residues |
| Hydrogen Bond | Amine (donor), Amide N-H (donor), Carbonyl Oxygen (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His |
| Hydrophobic | Phenyl group, Methyl groups | Ala, Val, Leu, Ile, Phe, Trp, Pro |
| π-π Stacking | Phenyl group | Phe, Tyr, Trp, His |
Conformation Analysis and Stereochemical Prediction Algorithms
The flexibility of this compound, due to several rotatable single bonds, means that it can exist in multiple conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. rsc.orgsemanticscholar.org
Computational methods, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. These studies are important because the biological activity and physical properties of a molecule are often dependent on its three-dimensional shape. For example, only a specific conformation might be able to fit into the binding site of a receptor.
Stereochemical prediction algorithms are computational tools used to predict and analyze the stereochemical properties of chiral molecules. acs.orgchemrxiv.org For this compound, which has two chiral centers, these algorithms can be used to predict its chiroptical properties, such as its optical rotation and circular dichroism spectra. These predictions can be compared with experimental data to confirm the absolute configuration of the molecule. Furthermore, these algorithms can help in understanding how the stereochemistry of the molecule influences its interactions with other chiral molecules, which is a fundamental aspect of molecular recognition in biological systems. biorxiv.orgulisboa.pt
Derivatization and Explorations in Advanced Peptide and Amide Chemistry
Incorporation of (2R)-2-amino-N-(1-phenylethyl)propanamide into Peptide Mimetics and Foldamers
Peptide mimetics and foldamers are at the forefront of materials science and medicinal chemistry, designed to mimic the structure and function of natural peptides while offering enhanced stability and novel functionalities. mdpi.com Foldamers are synthetic oligomers with a strong propensity to adopt specific, compact conformations, such as helices. nih.govresearchgate.net The chirality inherent in molecules like this compound is crucial for directing the folding of these synthetic structures.
Furthermore, the N-substituted glycine (B1666218) oligomers, known as peptoids, represent another class of peptide mimetics where such chiral elements are influential. nih.gov While the backbone of peptoids is achiral, the introduction of chiral sidechains, such as (S)-N-(1-phenylethyl)glycine (Nspe), can drive the formation of stable helical structures resembling polyproline type-I helices. osti.gov Computational and experimental studies have shown that the stereochemistry of the phenylethyl group dictates the helical preference. osti.gov This highlights the potential of using this compound as a terminal cap or an internal monomer in peptoid or other peptidomimetic designs to enforce specific secondary structures.
Synthesis of N-Substituted Propanamide Analogues and Structural Diversification
The structural diversification of this compound allows for the systematic exploration of chemical space and the fine-tuning of molecular properties. Synthetic strategies can be employed to modify various parts of the molecule, including the N-terminus of the alanine (B10760859) residue, the phenyl ring, or the amide backbone itself.
One common approach is the derivatization of the primary amino group. This can be achieved through standard reactions such as N-alkylation or N-acylation to introduce a wide variety of substituents. For example, reductive amination with aldehydes or ketones can introduce new alkyl groups, while reaction with acid chlorides or activated carboxylic acids can form new amide linkages, effectively elongating the peptide-like chain or adding functional moieties.
Another avenue for diversification involves substitution on the phenyl ring of the phenylethyl group. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be used to introduce functional groups at the ortho, meta, or para positions, provided the existing groups are compatible with the reaction conditions. These modifications can alter the electronic properties, steric bulk, and potential for intermolecular interactions of the entire molecule.
The synthesis of such analogues often involves multi-step protocols. For instance, a library of N-substituted-2-propanamide analogues of 1,3,4-oxadiazole (B1194373) was synthesized through a multi-step pathway to explore new therapeutic agents. qub.ac.uk This demonstrates a common strategy where a core scaffold, analogous to the propanamide framework, is combined with other heterocyclic or functional units to generate a diverse set of compounds for screening.
A hypothetical synthetic scheme for diversifying the primary amine of this compound is presented below:
| Reactant | Reagent | Product |
| This compound | 1. R-CHO, NaBH(OAc)₃ | (2R)-2-(N-alkylamino)-N-(1-phenylethyl)propanamide |
| This compound | 2. R-COCl, Et₃N | (2R)-2-(N-acylamino)-N-(1-phenylethyl)propanamide |
| This compound | 3. R-SO₂Cl, Pyridine | (2R)-2-(N-sulfonylamino)-N-(1-phenylethyl)propanamide |
This table represents a conceptual synthetic approach. R denotes a variable organic substituent.
Refined Amide Bond Formation Strategies Relevant to the Compound's Framework
The central feature of this compound is its amide bond, which connects the (2R)-alanine moiety to the 1-phenylethylamine (B125046). The synthesis of this compound, and its derivatives, relies on efficient and stereochemically controlled amide bond formation. This reaction, a condensation of a carboxylic acid and an amine, typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.
A wide array of coupling reagents has been developed for this purpose, particularly in the context of peptide synthesis. These reagents are designed to be highly efficient and to minimize side reactions, most notably the racemization of chiral centers adjacent to the activated carboxyl group.
Common classes of coupling reagents applicable to the synthesis of this compound's framework include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and improve efficiency, they are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma).
Onium Salts: Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU) are highly effective activating agents. They react with the carboxylic acid to form activated esters or other reactive species that readily couple with amines. Reagents like HATU are particularly known for their high coupling efficiency and low rates of racemization, making them suitable for sterically hindered couplings or sensitive substrates.
The general mechanism for a coupling reagent-mediated amide bond formation is outlined below:
Activation: The carboxylic acid ((2R)-2-aminopropanoic acid, with its amino group protected) reacts with the coupling reagent to form a reactive intermediate (e.g., an active ester).
Coupling: The amine (1-phenylethanamine) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Product Formation: The tetrahedral intermediate collapses, eliminating the activating group's leaving group and forming the stable amide bond.
The choice of solvent (e.g., DMF, DCM) and base (e.g., DIPEA, Et₃N) is also critical for optimizing the reaction conditions, ensuring high yields, and preserving the stereochemical integrity of both chiral centers in the final product.
| Coupling Reagent | Additive (if common) | Key Features |
| DCC (Dicyclohexylcarbodiimide) | HOBt | Cost-effective, but dicyclohexylurea byproduct can be difficult to remove. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble byproduct, simplifying purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (base) | Very efficient, fast reaction rates, low racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA (base) | Effective for hindered couplings. |
Structure-Activity Relationship (SAR) Studies for Derivatives in Academic Target Exploration
Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry and drug discovery. These studies involve synthesizing a series of chemical analogues of a parent compound and evaluating them for a specific biological activity. The goal is to understand how specific structural modifications influence activity, thereby guiding the design of more potent or selective molecules.
For a compound like this compound, an SAR study would involve the systematic modification of its different structural components. While specific SAR studies on this exact compound are not widely documented in public literature, the principles can be illustrated by examining related structures. For instance, SAR studies on 2-amino-N-phenylacetamide derivatives have been conducted to explore their activity as potassium channel inhibitors. In such studies, modifications were made to various regions of the molecule, and the resulting analogues were tested to determine their potency.
An academic SAR exploration of this compound derivatives might investigate the following:
The Alanine Side Chain: The methyl group of the alanine residue could be replaced with other alkyl or functionalized groups to probe the size and nature of the binding pocket in a hypothetical biological target.
The Phenyl Ring: Substituents could be added to the phenyl ring to explore electronic and steric effects. For example, adding electron-withdrawing groups (e.g., -Cl, -NO₂) versus electron-donating groups (e.g., -OCH₃, -CH₃) at the para-position could significantly alter binding affinity.
The Amide Bond: The amide bond could be replaced with bioisosteres (e.g., an ester, a reverse amide, or a triazole) to assess the importance of the hydrogen bond donor/acceptor properties of the amide for activity. nih.gov
Stereochemistry: The stereochemistry at one or both chiral centers could be inverted (e.g., using (2S)-alanine or (S)-1-phenylethylamine) to determine the optimal stereochemical configuration for biological recognition.
The findings from such a study would be compiled to build a model of how the compound's structure relates to its activity, providing valuable insights for future molecular design.
| Modification Site | Example Modification | Potential Impact Explored |
| Alanine side chain | Replace -CH₃ with -CH(CH₃)₂ (Valine analogue) | Steric tolerance of binding site |
| Phenyl ring | Add 4-Chloro substituent | Electronic effects, halogen bonding |
| Amide Nitrogen | N-methylation | Removal of H-bond donor, conformational restriction |
| Stereocenter | Use (2S)-alanine instead of (2R)-alanine | Importance of stereochemistry for target recognition |
Crystal Engineering and Solid State Characteristics of 2r 2 Amino N 1 Phenylethyl Propanamide and Its Complexes
Single-Crystal X-ray Diffraction Analysis for Precise Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. A suitable single crystal of (2R)-2-amino-N-(1-phenylethyl)propanamide would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern would be analyzed to build a three-dimensional model of the molecule and its arrangement in the crystal lattice.
This analysis would yield critical information, including:
Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal.
Space group: The symmetry operations that describe the crystal's structure.
Atomic coordinates: The precise position of each atom within the unit cell.
Bond lengths, bond angles, and torsion angles: Detailed intramolecular geometry.
Without experimental data, a table of crystallographic parameters cannot be generated.
Given that this compound is a chiral molecule, confirming its absolute configuration is essential. During SCXRD analysis, if the data is of sufficient quality, anomalous scattering effects can be used for this purpose. The technique relies on the subtle differences in scattering intensity between reflections that are related by inversion symmetry (Bijvoet pairs). The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous determination of the true stereochemistry of the molecule in the crystal. For a molecule containing only carbon, nitrogen, and oxygen, achieving significant anomalous scattering typically requires the use of copper radiation (Cu Kα).
Once the crystal structure is solved, the analysis would shift to the intermolecular interactions that govern the crystal packing. For this compound, key interactions would likely involve hydrogen bonds formed by the primary amine (-NH₂) and the amide (-NH-C=O) groups. These interactions form predictable patterns known as supramolecular synthons. Potential synthons could include:
Amide-amide hydrogen bonds: Forming chains or dimers.
Amine-amide or amine-amine hydrogen bonds: Creating a more complex network.
π-π stacking: Interactions between the phenyl rings of adjacent molecules.
C-H···π and C-H···O interactions: Weaker but collectively significant forces.
Identifying these synthons is key to understanding the stability of the crystal lattice and for designing new solid forms.
Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. The resulting surface can be color-coded to highlight different types of close contacts. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the proportion of the surface involved in specific contacts (e.g., H···H, O···H, N···H). This analysis would provide a detailed, quantitative picture of the forces holding the molecules together.
Energy Frameworks for Quantifying Interaction Energies within Crystal Lattices
To further quantify the strength of the interactions identified, energy framework analysis would be performed. This computational method calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors in the crystal lattice. The results are visualized as frameworks, where the thickness of the cylinders connecting molecules is proportional to the strength of the interaction energy. This provides a clear visual representation of the energetic hierarchy of the intermolecular forces, highlighting the most significant interactions that stabilize the crystal structure.
Investigations into Polymorphism and Cocrystallization Phenomena
Pharmaceutical compounds often exhibit polymorphism, the ability to exist in multiple crystalline forms with different physical properties. A thorough investigation would involve screening for polymorphs of this compound by crystallizing it from a wide variety of solvents and under different conditions (e.g., temperature, evaporation rate). Each new form would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Furthermore, cocrystallization experiments could be conducted. This involves crystallizing the target compound with a benign coformer molecule to create a new crystalline solid with potentially improved properties. The selection of coformers would be guided by the supramolecular synthons identified in the initial crystal structure analysis.
Without access to published experimental data for this compound, the detailed research findings and data tables required for a comprehensive article on its crystal engineering and solid-state characteristics cannot be generated.
Future Research Directions and Broader Academic Impact
Development of Novel Catalytic Systems Utilizing Propanamide Scaffolds
The structure of (2R)-2-amino-N-(1-phenylethyl)propanamide is emblematic of a class of chiral molecules that serve as excellent scaffolds for asymmetric catalysis. Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of chiral compounds that are crucial in pharmaceuticals and life sciences. researchgate.net The development of catalysts that can selectively produce one enantiomer over another is of paramount importance.
Future research is poised to explore the use of propanamide derivatives as ligands in metal-catalyzed reactions. The nitrogen and oxygen atoms of the amide group can coordinate with metal centers, while the chiral centers dictate the stereochemical outcome of the reaction. For instance, chiral ligands are instrumental in magnesium-catalyzed asymmetric reactions for synthesizing important chiral scaffolds. researchgate.netrsc.org The integration of propanamide scaffolds into these systems could lead to catalysts with enhanced efficiency and selectivity for a variety of chemical transformations, including carbon-carbon bond formation and reduction reactions. Research into DNA-based hybrid catalysts, which use DNA as a chiral scaffold, has shown high enantioselectivity, suggesting that biological molecules can inspire the design of new catalytic systems. nih.gov Similarly, self-assembled chiral nanostructures are emerging as potential enantioselective catalysts. nih.gov
Table 1: Representative Asymmetric Reactions Utilizing Chiral Scaffolds
| Catalyst/Ligand Type | Reaction Type | Enantiomeric Excess (ee) | Research Focus |
|---|---|---|---|
| Chiral N,N'-dioxide/Mg(OTf)2 | Inverse-electron-demand Diels-Alder | >99% | Synthesis of cis-hydroindole scaffolds researchgate.net |
| DNA-Cu Complex | Diels-Alder Reaction | Up to 99% | Utilizing biological scaffolds for C-C bond formation nih.gov |
| Rhodium Complex | Asymmetric [3 + 2] Annulation | Up to 97% | Construction of chiral γ-lactam scaffolds rsc.org |
| Lipase (B570770) from Burkholderia cepacia | Kinetic Resolution of (R,S)-1-phenylethanol | 98.9% | Enantioselective biotransformations mdpi.com |
This table presents data for reactions using various chiral scaffolds to illustrate the potential of systems incorporating propanamide structures.
Exploration of Advanced Supramolecular Materials Derived from Propanamide Building Blocks
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The this compound molecule contains all the necessary features to act as a building block for such materials. The amide group is an excellent hydrogen bond donor and acceptor, while the phenyl ring can participate in aromatic interactions.
Future investigations will likely focus on the self-assembly of propanamide derivatives into well-defined nanostructures like nanotubes, nanofibers, and gels. These materials could have applications in drug delivery, tissue engineering, and sensing. For example, studies on self-assembling prodrugs have demonstrated that modifying a drug molecule to include self-assembling motifs can lead to the formation of stable nanostructures that enhance therapeutic outcomes. rsc.org The chirality of the building blocks can be translated to the macroscopic level, resulting in helical structures with unique optical and mechanical properties. The ability to control the assembly process by modifying the molecular structure of the propanamide unit opens up possibilities for creating "smart" materials that respond to external stimuli.
Synergistic Integration of Computational and Experimental Approaches in Molecular Design
The advancement of new materials and catalysts based on propanamide scaffolds will be significantly accelerated by the close integration of computational modeling and experimental validation. Molecular modeling techniques, such as Density Functional Theory (DFT), provide deep insights into molecular structures, reaction mechanisms, and intermolecular interactions that are often difficult to probe experimentally. mdpi.commdpi.com
Computational studies can predict the most stable conformations of propanamide-based ligands and their complexes with metal catalysts, guiding the design of more effective catalysts. researchgate.net For instance, deep learning models are now being used to generate new catalyst-ligand candidates by learning from computed properties, showcasing the power of data-driven approaches in catalyst design. nih.gov In the realm of supramolecular chemistry, modeling can simulate the self-assembly process, predicting the morphology of the resulting nanostructures. This predictive power allows researchers to screen vast numbers of potential candidate molecules in silico before committing to costly and time-consuming laboratory synthesis. mdpi.com The synergy between computational prediction and experimental verification creates a rapid design-build-test-learn cycle, accelerating the discovery of new functional molecules and materials.
Contributions to Fundamental Understanding of Stereoselectivity and Molecular Recognition Phenomena
Stereoselectivity, the preferential reaction or interaction of one stereoisomer over another, is a fundamental phenomenon in chemistry and biology. nih.gov Molecules like this compound are ideal model systems for studying the principles of molecular recognition, which governs how molecules interact with each other.
Future research will utilize these chiral propanamides to probe the interactions with biological macromolecules, such as proteins and nucleic acids. nih.gov Understanding how the specific 3D arrangement of functional groups influences binding affinity and specificity is critical for drug design. Chiral drugs often exhibit stereoselective binding to plasma proteins, which affects their pharmacological activity. nih.gov Studies on chiral nanostructures have also revealed significant stereoselective interactions with proteins, which can influence their biological fate and cellular uptake. nih.gov By systematically modifying the structure of the propanamide and observing the effects on its interactions, researchers can develop a more refined understanding of the subtle forces—hydrogen bonds, van der Waals forces, and electrostatic interactions—that underpin molecular recognition. This knowledge is essential for advancing fields ranging from rational drug design to the development of highly selective chemical sensors.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2R)-2-amino-N-(1-phenylethyl)propanamide with high enantiomeric purity?
- Answer :
- Chiral pool synthesis : Start with (R)-alanine derivatives to retain stereochemistry during coupling with 1-phenylethylamine. Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DCM or THF .
- Enzymatic resolution : Employ lipases or proteases to resolve racemic mixtures, as demonstrated in chiral β-aminoamide synthesis .
- Reduction of amides : For intermediates, LiAlH₄ in ether can selectively reduce carbonyl groups while preserving stereochemistry .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as shown for structurally similar β-aminoamides .
- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak IA/IB) and polarimetric detection to assess enantiopurity .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to validate the (R)-configuration .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., δ ~1.3 ppm for methyl groups, δ ~7.2-7.4 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 221.14 for C₁₁H₁₆N₂O) .
- Thermogravimetric analysis (TGA) : Assess thermal stability under inert atmospheres to identify decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?
- Answer :
- Mechanistic profiling : Use RNA sequencing or phosphoproteomics to identify pathway-specific responses (e.g., caspase activation in apoptosis vs. off-target kinase inhibition) .
- Solubility optimization : Adjust solvent systems (e.g., DMSO/PBS ratios) to mitigate false negatives caused by poor bioavailability .
- Dose-response validation : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity) across multiple labs to confirm reproducibility .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) for targets like aminopeptidases or caspases .
- Molecular docking : Perform in silico simulations with AutoDock Vina to predict binding modes to active sites (e.g., caspase-3’s catalytic triad) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Q. How can enantiomeric impurities in synthesized batches impact pharmacological outcomes, and how are they quantified?
- Answer :
- Chiral impurity risks : Even 1% (S)-enantiomer contamination can alter toxicity profiles or off-target effects.
- Quantification methods :
- Chiral derivatization : Use Marfey’s reagent to separate diastereomers via reverse-phase HPLC .
- Capillary electrophoresis (CE) : Achieve baseline resolution of enantiomers with cyclodextrin-based buffers .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent responses in in vivo models?
- Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values using GraphPad Prism .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) to assess significance in anticonvulsant or anticancer assays .
- Meta-analysis : Pool data from multiple studies to identify trends in efficacy across species or disease models .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy results?
- Answer :
- Pharmacokinetic studies : Measure plasma half-life, tissue distribution, and metabolite formation in rodent models .
- BBB permeability assays : Use in vitro blood-brain barrier models (e.g., hCMEC/D3 cells) to predict CNS activity .
- Proteomic profiling : Compare target engagement in cell lysates vs. tissue samples to identify bioavailability bottlenecks .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
